2-Amino-6-chloro-4-methylpyridine-3,5-dicarbonitrile
Overview
Description
2-Amino-6-chloro-4-methylpyridine-3,5-dicarbonitrile is a heterocyclic organic compound with the molecular formula C8H5ClN4. It is characterized by the presence of an amino group, a chlorine atom, a methyl group, and two nitrile groups attached to a pyridine ring.
Scientific Research Applications
2-Amino-6-chloro-4-methylpyridine-3,5-dicarbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antiviral, and antimicrobial activities.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Chemical Biology: It serves as a building block for the synthesis of biologically active molecules and probes for studying biological processes.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chloro-4-methylpyridine-3,5-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-chloro-4-methylpyridine with cyanogen bromide in the presence of a base to introduce the nitrile groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-chloro-4-methylpyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The nitrile groups can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols can be used in the presence of a base or catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while cyclization reactions can produce fused heterocyclic compounds .
Mechanism of Action
The mechanism of action of 2-Amino-6-chloro-4-methylpyridine-3,5-dicarbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the amino and nitrile groups allows for interactions with active sites of enzymes, potentially inhibiting their activity or modulating their function .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: This compound shares a similar structure but has a pyrimidine ring instead of a pyridine ring.
2-Amino-5-chloro-6-methylpyridine: Similar structure with the chlorine atom at a different position.
3-Amino-2-chloro-4-methylpyridine: Another structural isomer with the amino and chlorine groups at different positions.
Uniqueness
2-Amino-6-chloro-4-methylpyridine-3,5-dicarbonitrile is unique due to the presence of two nitrile groups, which provide additional sites for chemical modification and potential interactions in biological systems. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-amino-6-chloro-4-methylpyridine-3,5-dicarbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4/c1-4-5(2-10)7(9)13-8(12)6(4)3-11/h1H3,(H2,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEZBQTZEBDTNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1C#N)Cl)N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345638 | |
Record name | 2-Amino-6-chloro-4-methylpyridine-3,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64829-09-0 | |
Record name | 2-Amino-6-chloro-4-methylpyridine-3,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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